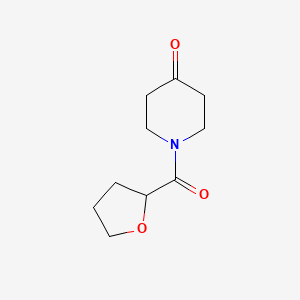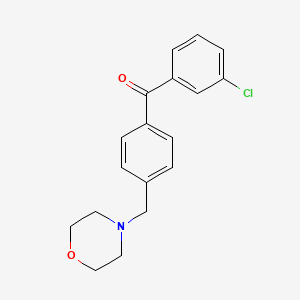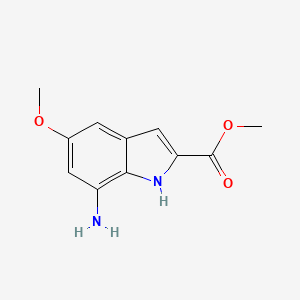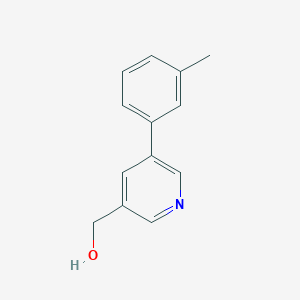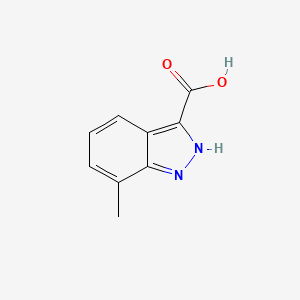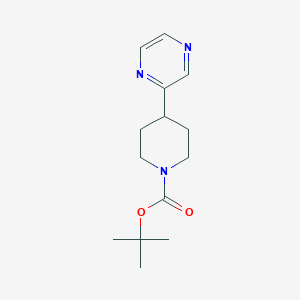
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
説明
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (4-PPCA-DM) is an organic compound belonging to the piperidinecarboxylic acid family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-PPCA-DM is a potent agonist of the adenosine A2A receptor and has been studied extensively for its potential therapeutic applications.
科学的研究の応用
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied extensively for its potential therapeutic applications. Studies have shown that 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor, which is involved in a number of physiological processes including inflammation, pain, and cardiovascular regulation. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
作用機序
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a potent agonist of the adenosine A2A receptor. It binds to the receptor and activates it, leading to a cascade of physiological effects. Activation of the adenosine A2A receptor results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The activation of the adenosine A2A receptor by 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester leads to a number of biochemical and physiological effects. These include increased intracellular cAMP levels, decreased inflammation, and decreased pain. In addition, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
実験室実験の利点と制限
The main advantage of using 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments is its potency as an agonist of the adenosine A2A receptor. This makes it a suitable candidate for the study of various physiological processes and the development of potential therapeutic applications. However, 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not without its limitations. It has a short half-life, which limits its use in long-term experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potency of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an agonist of the adenosine A2A receptor makes it an attractive candidate for the development of potential therapeutic applications. Future research could focus on exploring the potential of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an anti-inflammatory and analgesic agent for the treatment of various inflammatory and pain-related conditions. In addition, further research could be conducted to explore the effects of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester on other physiological processes such as cardiovascular regulation, cell proliferation, and apoptosis. Finally, more research is needed to improve the solubility of 4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in aqueous solutions and to extend its half-life in order to make it more suitable for long-term experiments.
特性
IUPAC Name |
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOBSLGNQLFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640172 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |
CAS RN |
921613-02-7 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate](/img/structure/B1629613.png)
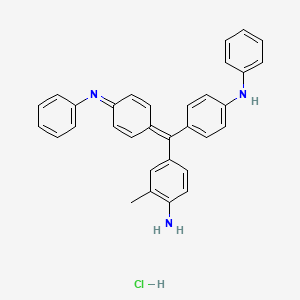
![3-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1629617.png)
![N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1629618.png)
